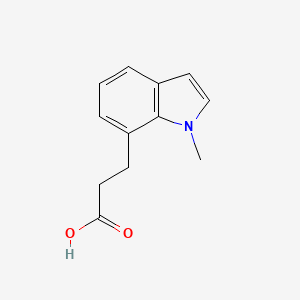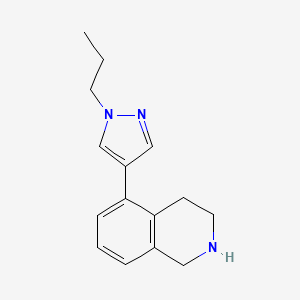![molecular formula C41H43N5O11 B12079629 (4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate” is a complex organic compound with a unique structure. Let’s break it down:
- The core structure consists of a phenyl ring (C₆H₅) with a nitro group (NO₂) attached at the para position (4-position).
- The compound contains multiple amino acid residues, including proline (Pro) and phenylalanine (Phe).
- The carbonate group (–O–CO–O–) is linked to the phenyl ring, forming an ester linkage.
準備方法
Synthetic Routes: Several synthetic routes can be employed to prepare this compound. One common approach involves the stepwise assembly of the amino acid residues followed by carbonate formation. Specific reaction conditions and protecting groups are crucial to achieving high yields.
Industrial Production: In industry, large-scale synthesis typically involves solid-phase peptide synthesis (SPPS). This method allows for efficient coupling of amino acids using resin-bound intermediates. The final carbonate linkage is introduced during the last synthetic step.
化学反応の分析
Reactions:
Amide Bond Formation: The compound undergoes amide bond formation during peptide synthesis. Activated carboxylic acids react with amino groups, leading to peptide bond formation.
Esterification: The carbonate group reacts with an alcohol (e.g., methanol) to form the ester linkage.
Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
- Coupling reagents (e.g., HOBt, DIC) for amide bond formation.
- Acid chlorides or activated carboxylic acids for esterification.
- Acidic or basic hydrolysis conditions.
Major Products: The major product is the desired compound itself, with the carbonate linkage intact.
科学的研究の応用
Chemistry:
Peptide Mimetics: Researchers explore this compound as a peptide mimetic due to its unique structure and potential bioactivity.
Drug Design: Understanding its reactivity and stability aids in designing novel drugs.
Protein-Protein Interactions: Investigating its interactions with cellular proteins.
Drug Delivery: The carbonate linkage may facilitate controlled drug release.
Materials Science:
作用機序
The compound’s mechanism of action likely involves interactions with specific protein targets. Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
While there are no direct analogs of this specific compound, its combination of peptide-like features and carbonate functionality sets it apart. Similar compounds include other peptide mimetics and ester-containing molecules.
特性
分子式 |
C41H43N5O11 |
|---|---|
分子量 |
781.8 g/mol |
IUPAC名 |
(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate |
InChI |
InChI=1S/C41H43N5O11/c1-2-25-54-39(49)42-24-10-9-15-35(44-38(48)36(26-29-11-5-3-6-12-29)45-40(50)55-27-30-13-7-4-8-14-30)37(47)43-32-18-16-31(17-19-32)28-56-41(51)57-34-22-20-33(21-23-34)46(52)53/h2-8,11-14,16-23,35-36H,1,9-10,15,24-28H2,(H,42,49)(H,43,47)(H,44,48)(H,45,50)/t35-,36-/m0/s1 |
InChIキー |
WCMFRXGMKLCNDT-ZPGRZCPFSA-N |
異性体SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
正規SMILES |
C=CCOC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
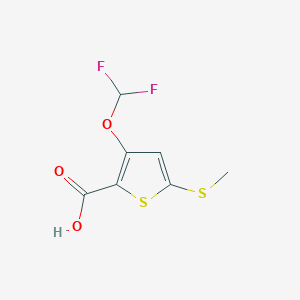
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
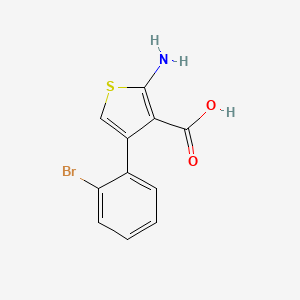
![1-[(2-Fluoro-5-methylphenyl)methyl]azetidine](/img/structure/B12079583.png)
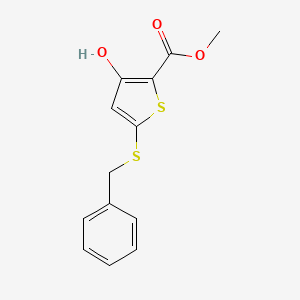
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)
